A Technical Guide to the Chemical Properties and Applications of Ethylene Glycol Mono(trifluoroacetate)
A Technical Guide to the Chemical Properties and Applications of Ethylene Glycol Mono(trifluoroacetate)
Executive Summary
Ethylene glycol mono(trifluoroacetate), also known as 2-hydroxyethyl 2,2,2-trifluoroacetate, is a unique bifunctional molecule that merges the properties of a primary alcohol with those of a fluorinated ester. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the entire molecule, enhancing the acidity of the adjacent hydroxyl group and activating the ester moiety toward nucleophilic attack. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, core reactivity, and applications, particularly as a versatile building block in organic synthesis and drug development. Detailed protocols, safety considerations, and mechanistic insights are presented to equip researchers and scientists with the knowledge required for its effective utilization.
Chemical Identity and Physicochemical Profile
Correct identification and understanding of a reagent's physical properties are foundational to its successful application in research and development.
2.1 Chemical Structure and Identifiers
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IUPAC Name: 2-Hydroxyethyl 2,2,2-trifluoroacetate[1]
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Common Name: Ethylene glycol, mono(trifluoroacetate)[1]
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CAS Number: 344-57-0
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Molecular Formula: C₄H₅F₃O₃[1]
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Molecular Weight: 158.076 g/mol [1]
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InChIKey: MGECQCPJQHINMP-UHFFFAOYSA-N[1]
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SMILES: OCCO(C(=O)C(F)(F)F)
2.2 Physicochemical Data
The properties of Ethylene glycol mono(trifluoroacetate) are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 158.076 g/mol | NIST[1] |
| Boiling Point | 144 - 145 °C (estimated) | MilliporeSigma (for a related compound) |
| Density | ~1.4 g/cm³ (estimated) | MilliporeSigma (for a related compound) |
| Solubility | Soluble in water, alcohols, and many organic solvents.[2] | General property of glycols[2] |
Core Chemical Properties & Reactivity
The unique reactivity of this molecule stems from the interplay between the hydroxyl group and the trifluoroacetate ester, heavily modulated by the powerful inductive effect of the trifluoromethyl (–CF₃) group.
3.1 The Inductive Effect of the Trifluoroacetyl Group
The primary driver of the molecule's distinct chemical behavior is the strong electron-withdrawing nature of the three fluorine atoms, channeled through the carbonyl group. This has two major consequences:
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Increased Acidity of the Hydroxyl Proton: The inductive effect polarizes the O-H bond of the alcohol, making the proton more acidic than in unsubstituted ethylene glycol. This facilitates deprotonation and subsequent reactions at the oxygen center.
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Activation of the Ester Carbonyl: The carbonyl carbon of the ester is rendered significantly more electrophilic. This heightened reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions.
Diagram: Influence of the Trifluoroacetyl Group
The following diagram illustrates the key electronic effects within the molecule.
Caption: Inductive effect of the -CF₃ group enhancing reactivity.
3.2 Reactions at the Hydroxyl Group
The primary alcohol moiety can undergo typical reactions such as etherification, esterification, and oxidation. However, the choice of reagents and conditions must account for the potential lability of the trifluoroacetate group, especially under strong basic or acidic conditions.
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Etherification: Williamson ether synthesis can be employed, but requires careful selection of a mild base (e.g., Ag₂O, K₂CO₃) to deprotonate the alcohol without promoting ester hydrolysis.
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Esterification: Acylation with acid chlorides or anhydrides under neutral or mildly acidic conditions (e.g., using pyridine or DMAP as a catalyst) allows for the synthesis of asymmetric glycol diesters.
3.3 Reactions of the Trifluoroacetate Ester
The trifluoroacetate is an excellent leaving group and the ester is susceptible to nucleophilic attack.
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Hydrolysis: The ester can be readily hydrolyzed to ethylene glycol and trifluoroacetic acid under both acidic and basic conditions. Basic hydrolysis is typically faster but irreversible.
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Transesterification: Reaction with other alcohols, catalyzed by an acid or base, can be used to transfer the trifluoroacetyl group. This can be a useful strategy for introducing the group onto more complex molecules.[3]
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Aminolysis: Reaction with primary or secondary amines proceeds readily to form N-(2-hydroxyethyl) amides, leveraging the high electrophilicity of the ester carbonyl.
Applications in Organic Synthesis & Drug Development
The bifunctional nature of ethylene glycol mono(trifluoroacetate) makes it a valuable tool for medicinal chemists and drug development professionals. It serves as a versatile building block for introducing a fluorinated motif and a flexible two-carbon linker.
4.1 Role as a Fluorinated Building Block
Incorporating fluorine into drug candidates is a common strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4] This reagent provides a straightforward way to introduce a trifluoroacetylated hydroxyethyl moiety.
4.2 Workflow: Derivatization of a Phenolic Lead Compound
This protocol details a representative synthetic application: the etherification of a phenolic compound to introduce the 2-(trifluoroacetoxy)ethoxy side chain, a common modification in drug discovery to enhance solubility and modulate pharmacokinetics.
Experimental Protocol: O-Alkylation of 4-Hydroxyphenylacetamide
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Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxyphenylacetamide (1.51 g, 10 mmol) in 30 mL of anhydrous DMF.
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Deprotonation: Add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 eq) to the solution. Stir the suspension vigorously for 30 minutes at room temperature. Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to minimize premature hydrolysis of the trifluoroacetate ester.
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Alkylation: Add Ethylene glycol mono(trifluoroacetate) (1.74 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture.
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Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Self-Validation: The formation of an organic-soluble product from water-soluble starting materials provides an initial confirmation of success.
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Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for O-alkylation.
Spectroscopic Characterization
Authenticating the structure of Ethylene glycol mono(trifluoroacetate) and its reaction products is achieved through standard spectroscopic methods.
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¹H NMR: Expect two distinct triplets in a 1:1 ratio, corresponding to the two non-equivalent methylene (–CH₂–) groups. The methylene group adjacent to the ester oxygen will be downfield compared to the one adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet.
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¹³C NMR: The spectrum will show two signals for the methylene carbons and two quaternary carbons for the carbonyl and the trifluoromethyl group.
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¹⁹F NMR: A sharp singlet will be observed, characteristic of the –CF₃ group.
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Mass Spectrometry: Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook, which can be used for confirmation.[1][5]
Safety, Handling, and Storage
Proper handling is essential due to the chemical nature of the reagent and its potential decomposition products.
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Hazards: While specific data for this exact molecule is limited, related fluorinated esters and glycols can cause skin and serious eye irritation.[6] Thermal decomposition may release hazardous gases like carbon monoxide and hydrogen fluoride (HF).[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[7]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[6][7] Keep the container tightly sealed.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl 2,2,2-trifluoroacetate. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl 2,2,2-trifluoroacetate: Gas Chromatography. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
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Wikipedia. (n.d.). Ethylene glycol. Retrieved February 27, 2026, from [Link]
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Auerbach, I., Verhoek, F. H., & Henne, A. L. (1950). Kinetic Studies on the Decarboxylation of Sodium Trifluoroacetate in Ethylene Glycol. Journal of the American Chemical Society, 72(1), 299–301. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate.
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Midas Pharma. (2022, April 26). Industrial Reactives for multipurpose application: Trifluoroacetic acid (TFA) and its derivatives. Retrieved February 27, 2026, from [Link]
Sources
- 1. 2-Hydroxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]
- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 3. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]
- 4. Midas Pharma: TFAA & Trifluoressigsäure für Prozesse [midas-pharma.com]
- 5. 2-Hydroxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
